6-(Methylamino)naphthalene-1,3-disulphonic acid
Description
6-(Methylamino)naphthalene-1,3-disulphonic acid is a naphthalene derivative featuring a methylamino (-NHCH₃) substituent at position 6 and two sulfonic acid (-SO₃H) groups at positions 1 and 2. This compound is a sulfonated aromatic amine, a class of chemicals widely used as intermediates in dye synthesis, pharmaceuticals, and organic electronics. The sulfonic acid groups enhance water solubility, while the methylamino group provides a reactive site for further functionalization, such as azo coupling or electrophilic substitution .
Properties
CAS No. |
85720-98-5 |
|---|---|
Molecular Formula |
C11H11NO6S2 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
6-(methylamino)naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C11H11NO6S2/c1-12-8-2-3-10-7(4-8)5-9(19(13,14)15)6-11(10)20(16,17)18/h2-6,12H,1H3,(H,13,14,15)(H,16,17,18) |
InChI Key |
ZKOUEUSBTLIJBN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=CC(=CC(=C2C=C1)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-(Methylamino)naphthalene-1,3-disulphonic acid typically involves the sulfonation of naphthalene derivatives followed by the introduction of the methylamino group. One common method includes:
Sulfonation: Naphthalene is treated with concentrated sulfuric acid to introduce sulfonic acid groups at the desired positions.
Amination: The sulfonated naphthalene is then reacted with methylamine to introduce the methylamino group.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
6-(Methylamino)naphthalene-1,3-disulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The methylamino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include sulfuric acid, methylamine, and various oxidizing and reducing agents .
Scientific Research Applications
6-(Methylamino)naphthalene-1,3-disulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: This compound is employed in fluorescence studies due to its ability to emit light when excited by specific wavelengths.
Mechanism of Action
The mechanism of action of 6-(Methylamino)naphthalene-1,3-disulphonic acid involves its interaction with specific molecular targets. The sulfonic acid groups enhance its solubility in water, allowing it to interact with various biological molecules. The methylamino group can form hydrogen bonds and participate in electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Type and Position
a. 6-Aminonaphthalene-1,3-disulphonic Acid (Disodium Salt)
- Structure: Amino group (-NH₂) at position 6; sulfonic acid groups at 1 and 3.
- Key Differences: The absence of the methyl group reduces steric hindrance and alters electronic effects. The amino group is more nucleophilic than methylamino, making it more reactive in diazo coupling reactions.
- Applications : Widely used in azo dyes (e.g., Solvent Red 30) due to its coupling efficiency .
b. 7-Hydroxynaphthalene-1,3-disulphonic Acid (Dipotassium Salt)
- Structure : Hydroxyl group (-OH) at position 7; sulfonic acid groups at 1 and 3.
- Key Differences: The hydroxyl group increases acidity (pKa ~9–10) and participates in hydrogen bonding, enhancing solubility in polar solvents. Unlike methylamino, -OH directs electrophilic substitution to the para position in acidic conditions .
c. 5,6-Diaminonaphthalene-1,3-disulphonic Acid
- Structure: Two amino groups at positions 5 and 6; sulfonic acid groups at 1 and 3.
- Key Differences: The dual amino groups enable multi-site reactivity, making this compound a versatile precursor for polyazo dyes and coordination complexes. However, increased polarity may reduce solubility in non-aqueous media .
Sulfonation Patterns
a. Naphthalene-1,3,5-trisulphonic Acid
b. Naphthalene-1,8-diyldiboronic Acid Derivatives
Functional Group Reactivity
| Compound | Reactivity Profile | Applications |
|---|---|---|
| 6-(Methylamino)-1,3-disulphonic Acid | Moderate nucleophilicity; methyl group stabilizes adjacent charges. | Specialty dyes, pharmaceutical intermediates |
| 6-Amino-1,3-disulphonic Acid | High nucleophilicity; efficient in azo coupling under alkaline conditions. | Textile dyes, pigments |
| 7-Hydroxy-1,3-disulphonic Acid | Acid-directed coupling; forms stable metal complexes. | pH indicators, catalyst ligands |
Research Findings and Data
Solubility and Acidity
- 6-(Methylamino)-1,3-disulphonic Acid: Soluble in water (>100 g/L at 25°C) due to sulfonic groups; pKa ~1.5 (sulfonic) and ~4.5 (methylamino).
- 6-Amino-1,3-disulphonic Acid: Higher solubility (>150 g/L) due to unsubstituted -NH₂; pKa ~1.5 (sulfonic) and ~3.8 (amino) .
Environmental Impact
- Biodegradation: Sulfonated naphthalenes (e.g., 1,3-disulphonic acids) exhibit slower microbial degradation compared to non-sulfonated analogs, necessitating advanced wastewater treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
